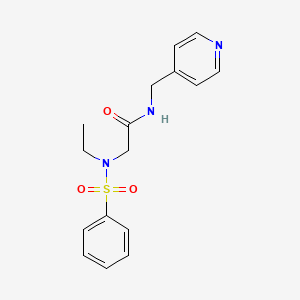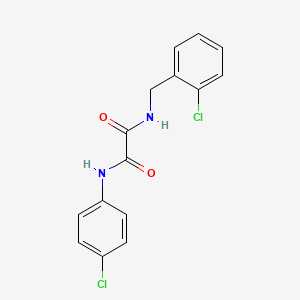![molecular formula C23H24N2O3 B4395046 2-[4-(anilinomethyl)-2-methoxyphenoxy]-N-(4-methylphenyl)acetamide](/img/structure/B4395046.png)
2-[4-(anilinomethyl)-2-methoxyphenoxy]-N-(4-methylphenyl)acetamide
Overview
Description
2-[4-(anilinomethyl)-2-methoxyphenoxy]-N-(4-methylphenyl)acetamide, also known as AM-251, is a synthetic cannabinoid receptor antagonist. It was first synthesized in 1999 by Alexandros Makriyannis and his team at Northeastern University. AM-251 has been widely used in scientific research to study the endocannabinoid system and its role in various physiological processes.
Mechanism of Action
2-[4-(anilinomethyl)-2-methoxyphenoxy]-N-(4-methylphenyl)acetamide is a selective antagonist of the cannabinoid receptor type 1 (CB1). It binds to the CB1 receptor and blocks the binding of endogenous cannabinoids, such as anandamide and 2-arachidonoylglycerol. This results in a decrease in the activity of the endocannabinoid system, which can have various physiological effects.
Biochemical and Physiological Effects:
2-[4-(anilinomethyl)-2-methoxyphenoxy]-N-(4-methylphenyl)acetamide has been shown to have various biochemical and physiological effects, depending on the dose and route of administration. It has been shown to decrease pain and inflammation in animal models of arthritis and neuropathic pain. It has also been shown to decrease food intake and body weight in animal models of obesity. Additionally, 2-[4-(anilinomethyl)-2-methoxyphenoxy]-N-(4-methylphenyl)acetamide has been shown to have anti-cancer effects in vitro and in vivo.
Advantages and Limitations for Lab Experiments
One advantage of using 2-[4-(anilinomethyl)-2-methoxyphenoxy]-N-(4-methylphenyl)acetamide in lab experiments is its selectivity for the CB1 receptor, which allows for the specific study of the endocannabinoid system. However, one limitation is its relatively low potency compared to other CB1 receptor antagonists, which may require higher doses for effective inhibition.
Future Directions
There are several future directions for the use of 2-[4-(anilinomethyl)-2-methoxyphenoxy]-N-(4-methylphenyl)acetamide in scientific research. One direction is the study of its potential as an anti-cancer agent, particularly in combination with other drugs or therapies. Another direction is the study of its effects on the gut microbiome and its potential as a treatment for inflammatory bowel disease. Additionally, further research is needed to fully understand the effects of 2-[4-(anilinomethyl)-2-methoxyphenoxy]-N-(4-methylphenyl)acetamide on the endocannabinoid system and its potential therapeutic applications.
Scientific Research Applications
2-[4-(anilinomethyl)-2-methoxyphenoxy]-N-(4-methylphenyl)acetamide has been used extensively in scientific research to study the endocannabinoid system and its role in various physiological processes, including pain, inflammation, appetite, and mood regulation. It has also been used to study the effects of cannabinoids on cancer cells and their potential as anti-cancer agents.
properties
IUPAC Name |
2-[4-(anilinomethyl)-2-methoxyphenoxy]-N-(4-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O3/c1-17-8-11-20(12-9-17)25-23(26)16-28-21-13-10-18(14-22(21)27-2)15-24-19-6-4-3-5-7-19/h3-14,24H,15-16H2,1-2H3,(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFWWBENPXMRLED-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)COC2=C(C=C(C=C2)CNC3=CC=CC=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{2-methoxy-4-[(phenylamino)methyl]phenoxy}-N-(4-methylphenyl)acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-[(3,4-dimethoxyphenyl)sulfonyl]-3-piperidinecarboxylic acid](/img/structure/B4394968.png)
![3-[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(3-methoxyphenyl)propanamide](/img/structure/B4394978.png)

![N-isopropyl-2,2-dimethyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}propanamide](/img/structure/B4394985.png)
![({1-[2-(4-ethylphenoxy)ethyl]-1H-benzimidazol-2-yl}methyl)formamide](/img/structure/B4394991.png)
![N,N'-(5-methyl-1,3-phenylene)bis[2-(2-pyridinylthio)acetamide]](/img/structure/B4394997.png)



![4-ethoxy-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B4395026.png)
![1-(methylsulfonyl)-N-[3-(methylthio)phenyl]-3-piperidinecarboxamide](/img/structure/B4395034.png)

![2-{[(1,1-dioxidotetrahydro-3-thienyl)(2-thienylmethyl)amino]carbonyl}phenyl acetate](/img/structure/B4395055.png)